molecular formula C8H13N3 B13607436 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole

1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B13607436
M. Wt: 151.21 g/mol
InChI Key: PZNBWWUBSBNMEC-UHFFFAOYSA-N
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Description

1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a methyl group at the first position and a pyrrolidinyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with pyrrolidine in the presence of a dehydrating agent such as thionyl chloride can yield the desired compound. The reaction typically requires refluxing in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. For example, halogenation using halogenating agents can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

    Substitution: Halogenated derivatives with halogen atoms replacing hydrogen atoms.

Scientific Research Applications

1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole
  • 1-methyl-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole

Uniqueness

1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a pyrrolidinyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-methyl-5-pyrrolidin-3-ylpyrazole

InChI

InChI=1S/C8H13N3/c1-11-8(3-5-10-11)7-2-4-9-6-7/h3,5,7,9H,2,4,6H2,1H3

InChI Key

PZNBWWUBSBNMEC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2CCNC2

Origin of Product

United States

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